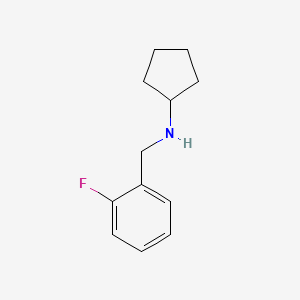

Cyclopentyl-(2-fluoro-benzyl)-amine

Übersicht

Beschreibung

“Cyclopentyl-(2-fluoro-benzyl)-amine” is a compound that contains a cyclopentyl group, a 2-fluorobenzyl group, and an amine group . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzymatic methods for the synthesis of fluorinated compounds are significant, and the direct formation of the C-F bond by fluorinase is the most effective and promising method . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Unlike other halogens (chlorine, bromine, iodine, astatine, and tennessine), non-polarizable fluorine does not participate in halogen bonding .Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . This includes free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Heterocycles : Cyclopentyl-(2-fluoro-benzyl)-amine is used in the synthesis of fluorinated heterocycles. A mild intramolecular fluoro-cyclisation reaction involving benzylic alcohols and amines has been developed, where Selectfluor is used as a fluorine source and base for electrophilic cyclisations, leading to the formation of fluorinated heterocycles with 1,3-disubstitution (Parmar & Rueping, 2014).

Catalytic Applications : It finds application in catalysis, particularly in the reductive amination of cyclopentanone. The use of Ru/Nb2O5 catalysts has been shown to yield cyclopentylamine, an important chemical in the production of pesticides, cosmetics, and medicines (Guo et al., 2019).

Prodrug Synthesis : It is involved in the creation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These prodrugs have been found to revert rapidly and quantitatively to their parent amine in vivo, showing potential in the treatment of breast and ovarian tumors (Bradshaw et al., 2002).

P450-Catalyzed Intramolecular sp3 C–H Amination : Cytochrome P450 enzymes are efficient catalysts for mediating intramolecular benzylic C–H amination reactions in a variety of arylsulfonyl azide compounds, allowing for stereo- and enantioselective formation of sultam products (Singh, Bordeaux & Fasan, 2014).

Bioconjugation Studies : The compound has implications in the study of bioconjugation, particularly in understanding the mechanism of amide formation in aqueous media between carboxylic acid and amine (Nakajima & Ikada, 1995).

Synthesis of Herbicides : The cascade cyclization of fluoroalkyl alkynylimines with primary amines, including the synthesis of 4-amino-5-fluoropicolinates, has been modified for potential herbicide applications. This method allows access to picolinic acids with substituents previously inaccessible via cross-coupling chemistry (Johnson et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Wirkmechanismus

Target of Action

Similar compounds have been found to target the p2y12 receptor, which plays a central role in the physiological process of hemostasis and thrombosis .

Mode of Action

It’s known that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .

Biochemical Pathways

Similar compounds have been shown to affect the soluble guanylyl cyclase (sgc) pathway, which plays a crucial role in smooth muscle tone and nadph oxidase activity/expression .

Pharmacokinetics

Similar compounds have been shown to relax corpus cavernosum tissue in a concentration-dependent manner, suggesting good bioavailability .

Result of Action

Similar compounds have been shown to reduce superoxide formation and inhibit the expression of nadph oxidase subunits .

Action Environment

It’s known that the rate of reaction of similar compounds can be influenced by differences in electronegativity .

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABPPLBEHXEIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl-(2-fluoro-benzyl)-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

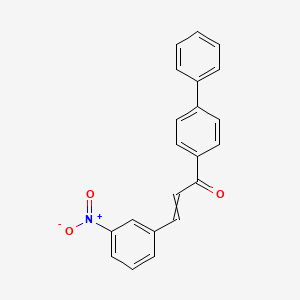

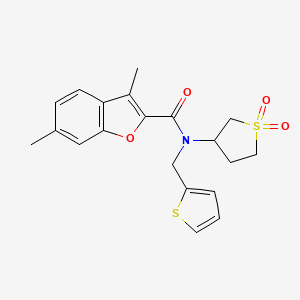

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid](/img/structure/B1636494.png)

![N-(4-nitrophenyl)-4-[4-(N-(4-nitrophenyl)anilino)phenyl]-N-phenylaniline](/img/structure/B1636506.png)

![3-Methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1636508.png)

![[4-Methyl-2-(phenoxymethyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol](/img/structure/B1636511.png)

![1-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-3-methylamino-propan-2-ol](/img/structure/B1636537.png)